molecular formula C12H8N2S2 B1619686 2-(2-Pyridylthio)benzothiazole CAS No. 60786-69-8

2-(2-Pyridylthio)benzothiazole

Cat. No. B1619686
CAS RN: 60786-69-8
M. Wt: 244.3 g/mol
InChI Key: BGAZQFOCUBDLQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Pyridylthio)benzothiazole is a derivative of benzothiazole . Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . It is colorless and slightly viscous . Benzothiazole and its derivatives are found in many commercial products and in nature . They are known for their wide range of pharmacological properties and high degree of structural diversity .


Synthesis Analysis

Benzothiazoles, including 2-(2-Pyridylthio)benzothiazole, can be synthesized through various methods. One common method involves the treatment of 2-mercaptoaniline with acid chlorides . Other synthetic approaches include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular formula of 2-(2-Pyridylthio)benzothiazole is C12H8N2S2 . The benzothiazole structure consists of a 5-membered 1,3-thiazole ring fused to a benzene ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

Benzothiazoles, including 2-(2-Pyridylthio)benzothiazole, are involved in various chemical reactions. For instance, they can participate in condensation reactions with aldehydes . They can also react with palladium complexes, forming homogeneous catalysts in the hydrogenation of alkenes and alkynes .

Scientific Research Applications

Pharmacological Properties and Drug Design

Benzothiazole derivatives, including 2-aryl, 2-pyridyl, and 2-pyrimidylbenzothiazoles, have been recognized for their diverse pharmacological properties. These compounds show promise in drug development due to their structural diversity and efficacy in treating various diseases. Research in this area has become increasingly active, highlighting the significance of benzothiazole compounds in future pharmaceuticals (Elgemeie, Azzam, & Osman, 2020).

Antimicrobial and Anti-inflammatory Activities

Benzothiazole derivatives, such as 2-(2-Pyridylthio)benzothiazole, have shown a broad spectrum of activities including antimicrobial and anti-inflammatory properties. The structural simplicity of 2-arylbenzothiazoles has been leveraged in developing potential antitumor agents, with some benzothiazole compounds being used clinically for various diseases (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Antitumor Properties and Prodrug Design

Novel 2-(4-aminophenyl)benzothiazoles, closely related to 2-(2-Pyridylthio)benzothiazole, have demonstrated potent antitumor properties. The development of amino acid prodrugs has been explored to address the challenges posed by the lipophilicity of these compounds, leading to promising results in preclinical evaluations for the treatment of various cancers (Bradshaw et al., 2002).

Aryl Hydrocarbon Receptor Modulation

Functionalized benzothiazoles, including 2-aryl and 2-pyridinylbenzothiazoles, have been studied for their ability to modulate the aryl hydrocarbon receptor (AhR), a key target in drug discovery. These compounds display significant AhR-mediated transcriptional activity, which is relevant for various pharmacological applications (Goya-Jorge et al., 2020).

Synthesis and Chemical Properties

The synthesis of benzothiazole derivatives, including 2-(2-Pyridylthio)benzothiazole, has been extensively studied. New methodologies for synthesizing these compounds have been developed, with a focus on improving selectivity, purity, and yield. This research is crucial for the continued exploration of benzothiazole-based compounds in pharmaceutical chemistry (Prajapati et al., 2014).

Fluorescence and Biological Activities

Recent studies have synthesized novel derivatives of benzothiazoles, including 2-pyridylbenzothiazoles, showing remarkable fluorescence properties. These compounds also demonstrated antimicrobial and antiviral activities, highlighting their potential in various biological applications (Azzam, Elgemeie, & Osman, 2020).

Safety And Hazards

While specific safety and hazard information for 2-(2-Pyridylthio)benzothiazole is not available, benzothiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if inhaled and harmful if swallowed or in contact with skin .

Future Directions

Benzothiazole and its derivatives continue to be a subject of interest in the field of synthetic and medicinal chemistry due to their wide range of pharmacological properties . Future research may focus on developing more potent biologically active benzothiazole-based drugs and exploring green chemistry approaches in the synthesis of benzothiazole compounds .

properties

IUPAC Name

2-pyridin-2-ylsulfanyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2S2/c1-2-6-10-9(5-1)14-12(15-10)16-11-7-3-4-8-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAZQFOCUBDLQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209618
Record name 2-(2-Pyridylthio)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Pyridylthio)benzothiazole

CAS RN

60786-69-8
Record name 2-(2-Pyridinylthio)benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60786-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Pyridylthio)benzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060786698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Pyridylthio)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-pyridylthio)benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.737
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-PYRIDYLTHIO)BENZOTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8853A3W6RU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Pyridylthio)benzothiazole
Reactant of Route 2
Reactant of Route 2
2-(2-Pyridylthio)benzothiazole
Reactant of Route 3
Reactant of Route 3
2-(2-Pyridylthio)benzothiazole
Reactant of Route 4
Reactant of Route 4
2-(2-Pyridylthio)benzothiazole
Reactant of Route 5
Reactant of Route 5
2-(2-Pyridylthio)benzothiazole
Reactant of Route 6
Reactant of Route 6
2-(2-Pyridylthio)benzothiazole

Citations

For This Compound
1
Citations
N Furukawa, Y Konno, M Tsuruoka… - Heteroatom …, 1992 - Wiley Online Library
New stable sulfenate salts, sodium 2‐pyridinesulfenate 9a and sodium 2‐(3‐trimethylsilyl)pyridinesulfenate 9b, were prepared by the ipso‐substitution reactions of azaheterocyclic …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.